molecular formula C10H12N4Na2O11P2 B1417581 Inosine-5'-diphosphoric acid disodium salt CAS No. 54735-61-4

Inosine-5'-diphosphoric acid disodium salt

Cat. No. B1417581
CAS RN: 54735-61-4
M. Wt: 472.15 g/mol
InChI Key: MYSOKTVZCUBKOZ-IDIVVRGQSA-L
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Description

Inosine-5’-diphosphoric acid disodium salt is a chemical compound with the CAS number 54735-61-4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of Inosine-5’-diphosphoric acid disodium salt is C10H12N4Na2O11P2 . The molecular weight is 426.17 .


Physical And Chemical Properties Analysis

Inosine-5’-diphosphoric acid disodium salt is a solid substance . It has a molecular weight of 426.17 and a boiling point of 513.3°C at 760 mmHg .

Scientific Research Applications

Comprehensive Analysis of Inosine-5’-diphosphoric Acid Disodium Salt Applications

Inosine-5’-diphosphoric acid disodium salt, also known as Inosine-5’-diphosphate disodium salt, is a compound with the molecular formula

C10H12N4Na2O11P2 C_{10}H_{12}N_{4}Na_{2}O_{11}P_{2} C10​H12​N4​Na2​O11​P2​

and a molecular weight of 426.17 . It has a variety of applications in scientific research, which I will detail below.

Neurodegenerative Disease Research

Application: Inosine-5’-diphosphoric acid disodium salt has been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases. Researchers are investigating the role of this compound in promoting neuronal health and potentially slowing the progression of these debilitating conditions .

Enzymatic Studies

Application: This compound has been used for histo-enzymatic demonstration of nucleoside diphosphatase (NDPase), an enzyme that plays a crucial role in nucleotide metabolism .

Ribonucleotide Research

Application: As a ribonucleotide, Inosine-5’-diphosphoric acid disodium salt is essential for studying the synthesis and function of RNA molecules. It serves as a precursor in the RNA polymerization process, which is fundamental to genetic expression and regulation.

Taste Perception Studies

Application: Inosine-5’-diphosphoric acid disodium salt has been used as a tastant compound in taste-detection threshold tests. These studies help in understanding the molecular mechanisms of taste perception and the role of nucleotides in flavor enhancement .

Safety And Hazards

The safety data sheet for Inosine-5’-diphosphoric acid disodium salt suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air, washing off the substance with soap and water, and consulting a doctor .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSOKTVZCUBKOZ-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inosine-5'-diphosphoric acid disodium salt

CAS RN

54735-61-4
Record name Inosine 5'-(trihydrogen diphosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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